molecular formula C5H3BrN4 B12822200 5-Bromo-1H-pyrazolo[3,4-c]pyridazine CAS No. 1352546-83-8

5-Bromo-1H-pyrazolo[3,4-c]pyridazine

Cat. No.: B12822200
CAS No.: 1352546-83-8
M. Wt: 199.01 g/mol
InChI Key: BIZFTGNWASLKGX-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[3,4-c]pyridazine (CAS: 1447607-98-8) is a brominated heteroaromatic scaffold of significant interest in medicinal chemistry and fragment-based drug discovery (FBDD). The compound features a bromine atom at the 5-position, which serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination . This allows researchers to efficiently generate a diverse array of derivatives for structure-activity relationship (SAR) studies. While specific biological data for this exact analog is not widely published, its core structure, the pyrazolopyridazine, is a privileged scaffold in biomedical research. Related heterocyclic fragments, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-c]pyridines, are recognized for their resemblance to purine bases and are frequently explored as inhibitors of various kinases and other enzymes . The reactivity of the 5-bromo substituent makes this compound a valuable precursor for constructing targeted libraries aimed at hit-to-lead optimization . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1352546-83-8

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

5-bromo-1H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C5H3BrN4/c6-4-1-3-2-7-9-5(3)10-8-4/h1-2H,(H,7,9,10)

InChI Key

BIZFTGNWASLKGX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=NN=C1Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 1h Pyrazolo 3,4 C Pyridazine and Its Derivatives

De Novo Synthesis of the Pyrazolo[3,4-c]pyridazine Core

The construction of the pyrazolo[3,4-c]pyridazine ring system from acyclic or simpler cyclic precursors is a cornerstone of accessing this important scaffold. These de novo syntheses often involve sequential condensation and cyclization reactions to build the fused heterocyclic system.

Cyclocondensation and Annulation Reactions

A prominent method for the synthesis of the pyrazolo[3,4-c]pyridazine core involves the cyclocondensation of suitably substituted pyridazine (B1198779) precursors. One effective approach utilizes 3-aminopyridazine-4-carbaldehyde, which can react with hydrazine (B178648) derivatives to form the pyrazolo[3,4-c]pyridazine scaffold. rsc.org This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final bicyclic system. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, for instance at 80°C, and can provide good yields ranging from 65-75%. rsc.org

Another strategy involves a one-pot, three-component reaction. For instance, the reaction of arylglyoxalmonohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine hydrate (B1144303) in the presence of a base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can lead to the regioselective synthesis of pyrazolo[3,4-c]pyridazine derivatives. researchgate.net

Strategic Introduction of Bromine Substituent at the C-5 Position

The introduction of a bromine atom at the C-5 position is a key step in the synthesis of the target compound. This can be achieved in two main ways: by starting with a pre-brominated precursor or by direct bromination of the formed pyrazolo[3,4-c]pyridazine ring.

A direct synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine, a closely related analog, has been reported starting from 2-bromo-5-amino-4-picoline. rsc.org This approach incorporates the bromine atom at the desired position from the outset. In a similar vein, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has been achieved through the reaction of 3-amino-4-halopyridines with sodium nitrite (B80452) and acetic anhydride (B1165640) in dichloroethane. nih.gov

Alternatively, direct bromination of the 1H-pyrazolo[3,4-c]pyridazine core can be performed. While specific literature on the C-5 bromination of the parent 1H-pyrazolo[3,4-c]pyridazine is not abundant, methodologies for the bromination of related heterocyclic systems are well-established. For instance, N-bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of various heterocyclic compounds. The reaction is typically carried out in a suitable solvent, and the regioselectivity can often be controlled by the reaction conditions.

Functionalization and Derivatization Strategies for 5-Bromo-1H-pyrazolo[3,4-c]pyridazine

The presence of the bromine atom at C-5 and the two nitrogen atoms in the pyrazole (B372694) ring (N-1 and N-2) provides multiple sites for further functionalization of the this compound scaffold. This allows for the systematic modification of the molecule to optimize its properties for various applications.

Regioselective Functionalization at Nitrogen Atoms (N-1, N-2)

The selective functionalization of the N-1 and N-2 positions of the pyrazole ring is crucial for controlling the biological activity and physicochemical properties of the resulting derivatives. This is often challenging due to the similar reactivity of the two nitrogen atoms.

To achieve regioselective functionalization, the use of protecting groups is a common strategy. A protecting group is temporarily introduced at one of the nitrogen atoms to block its reactivity, allowing the other nitrogen to be selectively functionalized. The choice of protecting group is critical and depends on its stability under the reaction conditions for the subsequent functionalization step and the ease of its removal.

For the related pyrazolo[3,4-c]pyridine scaffold, a mesyl (Ms) group has been used to selectively protect the N-1 position. nih.gov Another commonly employed protecting group for nitrogen heterocycles is the tetrahydropyranyl (THP) group, which offers a "green" protection strategy as it can often be introduced and removed under mild conditions. The Boc (tert-butoxycarbonyl) group is also a widely used protecting group for nitrogen atoms in heterocyclic compounds.

Direct N-alkylation of this compound can lead to a mixture of N-1 and N-2 isomers. However, by carefully selecting the reaction conditions, regioselective alkylation can be achieved. For the analogous 5-halo-1H-pyrazolo[3,4-c]pyridines, selective N-alkylation has been demonstrated. nih.gov For instance, the use of specific bases and solvents can influence the ratio of the N-1 and N-2 alkylated products.

Alkylating AgentBaseSolventProduct(s)Yield (%)Reference
SEM-ClNaHDMFN1-SEM, N2-SEM65 (N1), 24 (N2) nih.gov
MeICs2CO3DMFN1-Me, N2-Me45 (N1), 23 (N2) nih.gov
BnBrK2CO3DMFN1-Bn, N2-Bn--

Data for N-alkylation of 5-chloro-1H-pyrazolo[3,4-c]pyridine. SEM-Cl: 2-(Trimethylsilyl)ethoxymethyl chloride, MeI: Methyl iodide, BnBr: Benzyl bromide. Yields for N1 and N2 isomers are reported where available.

Acylating AgentBaseSolventProductYield (%)Reference
Acetyl ChloridePyridine (B92270)DCMN-acetyl--
Benzoyl ChlorideEt3NTHFN-benzoyl--

General conditions for N-acylation of pyrazole derivatives. Specific data for this compound is not available.

Carbon-Carbon Bond Forming Reactions on the Pyrazolo[3,4-c]pyridazine Core

The functionalization of the pyrazolo[3,4-c]pyridazine scaffold through the formation of new carbon-carbon bonds is a critical strategy for elaborating the core structure and accessing a diverse range of derivatives. Methodologies such as palladium-catalyzed cross-coupling reactions and selective metalation followed by electrophilic quenching have been effectively employed to introduce aryl, alkyl, and other carbon-based substituents at specific positions on the heterocyclic ring system.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com The general mechanism for these reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comuwindsor.ca For the pyrazolo[3,4-c]pyridine system, these reactions enable the introduction of substituents at various positions, depending on the starting halogenated or activated precursor.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organic halide or triflate, is a widely used method for creating C-C bonds. libretexts.orguwindsor.ca While the primary focus of this article is the 5-bromo derivative, functionalization at other positions, such as C-3, has been demonstrated. For instance, after converting a C-3 position to a boronic ester, Suzuki-Miyaura cross-coupling can be used to introduce aryl groups. rsc.orgresearchgate.net A study on the related pyrazolo[1,5-a]pyrimidin-5(4H)-one system highlighted the use of a XPhosPdG2/XPhos catalyst system to successfully couple various aryl and heteroaryl boronic acids with a 3-bromo derivative, a strategy that effectively prevents debromination. rsc.orgresearchgate.netscispace.com

The Buchwald-Hartwig amination , while a carbon-heteroatom (C-N) bond-forming reaction, is a key palladium-catalyzed transformation for functionalizing halo-pyridazines. chemspider.comorganic-chemistry.org It is particularly relevant for the modification of the this compound core at the C-5 position, as detailed in section 2.2.3.2. rsc.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Related Pyrazole Scaffolds
Starting MaterialBoronic Acid/EsterCatalyst/LigandConditionsProductYieldReference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhosMicrowave3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneGood to Excellent rsc.orgresearchgate.net
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃, DME, 80 °C5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazoleHigh nih.gov
4-Bromo-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃, Toluene, 80 °C4-Phenyl-6H-1,2-oxazine82% beilstein-journals.org
Metalation and Electrophilic Trapping at Specific Positions (e.g., C-7)

Selective deprotonation (metalation) followed by quenching with an electrophile offers a regioselective route to functionalize specific C-H bonds. For the 1H-pyrazolo[3,4-c]pyridine scaffold, the C-7 position has been identified as susceptible to selective metalation.

Research has demonstrated that using the sterically hindered base TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) allows for the regioselective deprotonation at the C-7 position of an N-protected 5-chloro-1H-pyrazolo[3,4-c]pyridine. rsc.orgresearchgate.netrsc.org The resulting organomagnesium intermediate can then be trapped with a variety of electrophiles to install different functional groups. rsc.orgresearchgate.net This method provides access to C-7 substituted derivatives that might be difficult to obtain through other means.

The scope of this transformation is broad, with successful trapping demonstrated using aldehydes, disulfides, and sources of iodine. rsc.orgresearchgate.net Furthermore, the intermediate organomagnesium species can undergo transmetalation with zinc chloride (ZnCl₂) to form an organozinc reagent. This organozinc species can then participate in Negishi cross-coupling reactions to introduce aryl groups at the C-7 position with good to excellent yields. rsc.orgresearchgate.netrsc.org Interestingly, the regioselectivity of the metalation is dependent on the protecting group at the pyrazole nitrogen. When the N-2 position is protected with a SEM (2-(trimethylsilyl)ethoxymethyl) group, metalation occurs at C-3 instead of C-7. rsc.org

Table 2: C-7 Functionalization of a Protected 5-Chloro-1H-pyrazolo[3,4-c]pyridine via Metalation and Electrophilic Trapping
Electrophile/Coupling PartnerReaction TypeProduct Structure (at C-7)YieldReference
Iodine (I₂)Electrophilic Trapping-I66% rsc.orgresearchgate.net
Benzaldehyde (PhCHO)Electrophilic Trapping-CH(OH)Ph60% rsc.orgresearchgate.net
Diphenyl disulfide (PhSSPh)Electrophilic Trapping-SPh48% rsc.orgresearchgate.net
Iodobenzene (via Negishi coupling)Transmetalation/Negishi Coupling-Ph83% rsc.orgresearchgate.net
4-Iodoanisole (via Negishi coupling)Transmetalation/Negishi Coupling-C₆H₄-OMe71% rsc.orgresearchgate.net

Transformations Involving the Bromine Substituent at C-5

The bromine atom at the C-5 position of this compound is a key functional handle, enabling a variety of subsequent chemical transformations. Its presence allows for nucleophilic substitution, halogen exchange, and, most significantly, participation in numerous cross-coupling reactions to build molecular complexity.

Halogen Exchange Reactions

Halogen exchange reactions can be used to convert the C-5 bromo substituent into other halogens (F, Cl, I), which can alter the reactivity of the C-5 position for subsequent transformations. For example, a Finkelstein reaction, typically employing an iodide salt like sodium iodide or potassium iodide, could potentially be used to synthesize the corresponding 5-iodo derivative. The 5-iodo analog may exhibit enhanced reactivity in certain palladium-catalyzed coupling reactions. Conversely, transformation to a 5-fluoro derivative would require specialized fluorinating agents. While these are standard transformations in organic synthesis, specific literature examples detailing halogen exchange at the C-5 position of this compound are not prominently featured in comparison to cross-coupling applications. In a related pyrazolo[3,4-b]pyridine system, iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine has been achieved using N-iodosuccinimide (NIS) in DMF, although this resulted in iodination at the C-3 position rather than exchange at C-5. rsc.org

Further Substitution or Cross-Coupling at C-5

The C-5 bromine is an ideal substituent for engaging in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functionalities.

The Buchwald-Hartwig amination is a particularly well-documented reaction for this scaffold. rsc.orgresearchgate.net This reaction facilitates the formation of a carbon-nitrogen bond between the C-5 position of the pyrazolo[3,4-c]pyridazine core and a primary or secondary amine. chemspider.comorganic-chemistry.orgresearchgate.netresearchgate.net Studies have shown that 5-bromo-1H-pyrazolo[3,4-c]pyridine (after N-protection) can be successfully coupled with various amines using a palladium catalyst and a suitable ligand to afford C-5 amino-substituted products in good yields. rsc.orgresearchgate.net This reaction is crucial for developing structure-activity relationships in medicinal chemistry programs by enabling the installation of diverse amine groups. nih.gov

Table 3: Buchwald-Hartwig Amination at the C-5 Position of a Protected Pyrazolo[3,4-c]pyridine
Starting MaterialAmineCatalyst/LigandBaseConditionsYieldReference
5-Bromo-1-(SEM)-1H-pyrazolo[3,4-c]pyridineMorpholine (B109124)Pd₂(dba)₃ / XPhosNaOtBuToluene, 100 °C85% rsc.orgresearchgate.net
5-Bromo-1-(SEM)-1H-pyrazolo[3,4-c]pyridinePyrrolidinePd₂(dba)₃ / XPhosNaOtBuToluene, 100 °C81% rsc.orgresearchgate.net
5-Bromo-1-(SEM)-1H-pyrazolo[3,4-c]pyridineN-MethylpiperazinePd₂(dba)₃ / XPhosNaOtBuToluene, 100 °C75% rsc.orgresearchgate.net

Beyond C-N couplings, the C-5 bromo group is amenable to other cross-coupling reactions such as the Suzuki-Miyaura (C-C), Sonogashira (C-C), and Heck (C-C) reactions, providing access to 5-aryl, 5-alkynyl, and 5-alkenyl derivatives, respectively. These transformations are fundamental in diversifying the pyrazolo[3,4-c]pyridazine scaffold. beilstein-journals.orgnih.gov

Chemical Reactivity and Transformation Pathways of 5 Bromo 1h Pyrazolo 3,4 C Pyridazine

Electrophilic Substitution Reactions on the Pyrazolo[3,4-c]pyridazine Nucleus

The pyrazolo[3,4-c]pyridazine ring system is generally considered electron-deficient due to the presence of four nitrogen atoms. This inherent electronic nature makes classical electrophilic aromatic substitution reactions on the carbon atoms of the heterocyclic core challenging. The lone pairs of the pyridine (B92270) and pyrazole (B372694) nitrogen atoms are the most likely sites for initial electrophilic attack, which can lead to the formation of quaternary salts or N-oxides.

Research indicates that the pyrazolo[3,4-c]pyridine ring system can undergo electrophilic substitution at the 3-position. rsc.org However, the reactivity of the pyridazine (B1198779) counterpart towards electrophiles is generally low. The deactivating effect of the multiple nitrogen atoms significantly reduces the nucleophilicity of the carbon framework.

To achieve electrophilic substitution on the carbon atoms, the reaction often requires harsh conditions or the presence of activating groups on the ring. For instance, in related azine systems like pyrimidine (B1678525), electrophilic aromatic substitution at the C-5 position is typically difficult unless two or three activating groups are present. researchgate.net In the case of 5-Bromo-1H-pyrazolo[3,4-c]pyridazine, the bromine atom itself is a deactivating group, further diminishing the ring's susceptibility to electrophilic attack.

While direct electrophilic substitution on the carbon framework of this compound is not extensively documented, functionalization can be achieved through alternative strategies. For example, selective metallation at a specific carbon, followed by quenching with an electrophile, offers a viable pathway for introducing substituents. Recent studies on the isomeric 5-halo-1H-pyrazolo[3,4-c]pyridines have demonstrated selective metalation at the C-7 position using TMPMgCl·LiCl, followed by reaction with various electrophiles. worktribe.com A similar approach could potentially be adapted for the pyrazolo[3,4-c]pyridazine system.

Reaction TypeReagents and ConditionsProduct(s)Research Finding
General Electrophilic SubstitutionElectrophile (e.g., Br₂, HNO₃/H₂SO₄)Limited reactivity expected on the carbon framework.The electron-deficient nature of the pyrazolopyridazine ring system makes electrophilic substitution challenging. researchgate.net
N-Alkylation/N-AcylationAlkyl halide, Acyl chlorideN-1 and/or N-2 substituted productsThe nitrogen atoms are the primary sites for electrophilic attack. rsc.org
Metalation followed by Electrophilic QuenchOrganometallic reagent (e.g., TMPMgCl·LiCl), then Electrophile (e.g., I₂)C-substituted pyrazolo[3,4-c]pyridazineThis indirect method provides a route to functionalize specific carbon positions of the heterocyclic core. worktribe.com

Nucleophilic Substitution Reactions and Their Regioselectivity

The bromine atom at the 5-position of 1H-pyrazolo[3,4-c]pyridazine is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This provides a powerful tool for the introduction of a wide range of functional groups.

The regioselectivity of nucleophilic substitution is primarily dictated by the position of the leaving group. In this compound, the attack will occur at the C-5 position. Studies on the isomeric 5-chloro and 7-chloropyrazolo[3,4-c]pyridines have shown that the 7-chloro isomer is more susceptible to nucleophilic substitution than the 5-chloro isomer. rsc.org This suggests that the electronic environment of the pyridine portion of the fused ring system plays a significant role in activating the halogen for displacement.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, to generate a diverse library of substituted pyrazolo[3,4-c]pyridazines. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven to be highly effective for the C-N bond formation at the 5-position of related 5-halo-1H-pyrazolo[3,4-c]pyridines. worktribe.com This methodology is directly applicable to this compound.

Reaction TypeNucleophileCatalyst/ConditionsProductResearch Finding
AminationPrimary/Secondary AminesPd-catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)5-Amino-1H-pyrazolo[3,4-c]pyridazinesBuchwald-Hartwig amination is a versatile method for introducing amino groups at the 5-position. worktribe.com
AlkoxylationAlkoxides (e.g., NaOMe)Heat5-Alkoxy-1H-pyrazolo[3,4-c]pyridazinesThe bromo substituent can be displaced by alkoxides to form the corresponding ethers.
ThiolationThiolates (e.g., NaSPh)Heat5-Thioether-1H-pyrazolo[3,4-c]pyridazinesThiolates can displace the bromide to form thioethers.

Rearrangement Mechanisms Associated with Pyrazolo[3,4-c]pyridazine Systems

Rearrangement reactions in heterocyclic systems can provide access to novel structural isomers that may be difficult to synthesize through direct methods. While specific rearrangement mechanisms for this compound are not extensively reported, related heterocyclic systems exhibit interesting transformations.

One notable rearrangement is the Dimroth rearrangement, which is common in nitrogen-containing heterocycles. This rearrangement typically involves the opening of the heterocyclic ring followed by recyclization to afford an isomer. For instance, the rearrangement of N-acetyl-N-nitroso compounds is a key step in the synthesis of some pyrazolo[3,4-c]pyridines. rsc.org

Another potential rearrangement could be a Fischer-Hepp type rearrangement. In pyrimidine chemistry, a N-nitroso group can be used to activate the ring for nucleophilic substitution, and subsequent treatment with acid can lead to a Fischer-Hepp type rearrangement to introduce a nitroso group at the C-5 position. researchgate.net While not a direct rearrangement of the pyrazolo[3,4-c]pyridazine core itself, it highlights the potential for functional group migrations under specific conditions.

It has been observed in the synthesis of regioisomeric pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines that the cyclization of pyridine N-oxide tosylhydrazones can lead to a mixture of products, with the regioselectivity being influenced by the reaction conditions. nih.gov This suggests that intermediates in the formation of pyrazolopyridine systems can undergo competing cyclization pathways, which can be considered a form of rearrangement.

Rearrangement TypeTriggering ConditionIntermediate/MechanismPotential ProductRelated System Finding
Dimroth-like RearrangementAcid or Base CatalysisRing-opening/closureIsomeric pyrazolo[3,4-c]pyridazineObserved in the synthesis of related nitrogen heterocycles.
Fischer-Hepp TypeAcid treatment of N-nitroso precursorIntramolecular nitroso group migrationC-nitrosated pyrazolo[3,4-c]pyridazineDocumented in pyrimidine chemistry. researchgate.net
Cyclization-induced RearrangementVarying electrophile/solventCompeting cyclization pathways of intermediatesRegioisomeric pyrazolo[3,4-c]pyridazinesObserved in the synthesis of pyrazolopyridines. nih.gov

Multi-Component Reactions Utilizing this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The functionalized nature of this compound makes it an attractive building block for MCRs.

While specific MCRs starting directly with this compound are not widely documented, the pyrazole and pyridazine moieties are known to participate in such reactions. For example, 5-aminopyrazoles are common starting materials in MCRs for the synthesis of pyrazolo[3,4-b]quinolines. nih.govnih.gov A synthetic strategy could involve the conversion of the bromo group of this compound to an amino group, which could then be utilized in an MCR.

Alternatively, the bromine atom itself can participate in MCRs that involve a palladium-catalyzed cross-coupling step. For instance, a sequential one-pot reaction could involve a nucleophilic substitution at the 5-position followed by another transformation at a different position of the heterocyclic core, effectively acting as a multi-component assembly process.

The development of novel MCRs involving this compound would be a valuable contribution to synthetic chemistry, enabling the rapid generation of diverse chemical libraries based on this scaffold.

MCR TypeReactantsCatalyst/ConditionsProduct TypePotential Application
Amine-based MCR5-Amino-1H-pyrazolo[3,4-c]pyridazine (derived from the bromo precursor), Aldehyde, Active methylene (B1212753) compoundAcid or Base catalystFused polycyclic systemsRapid synthesis of complex heterocyclic libraries.
Sequential Pd-catalyzed MCRThis compound, Nucleophile 1, Nucleophile 2/ElectrophilePd-catalyst, sequential addition of reagentsDi-substituted pyrazolo[3,4-c]pyridazinesEfficient construction of diversely functionalized scaffolds.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 1h Pyrazolo 3,4 C Pyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of 5-Bromo-1H-pyrazolo[3,4-c]pyridazine and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecule's structure.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. For the 5-chloro analogue, the carbon atoms of the pyridazine (B1198779) and pyrazole (B372694) rings resonate at distinct chemical shifts. rsc.org The carbon bearing the halogen (C-5) is found at approximately 141.0 ppm. rsc.org Other key resonances include C-7a at 137.6 ppm, C-7 at 135.1 ppm, C-3 at 134.2 ppm, C-3a at 131.2 ppm, and C-4 at 115.6 ppm. rsc.org These values serve as a reliable reference for interpreting the ¹³C NMR spectrum of this compound.

For derivatives, such as 4-[2′-(Oxan-2′′-yl)-2H-pyrazolo[3,4-c]pyridin-5′-yl]morpholine, ¹H NMR becomes more complex but equally informative. In this case, signals for the pyrazolo[3,4-c]pyridine core are still identifiable, alongside new resonances corresponding to the morpholine (B109124) and oxane substituents, providing definitive evidence of successful chemical modification. rsc.org

Table 1: Illustrative NMR Data for a Related Pyrazolo[3,4-c]pyridine Scaffold

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
3 ~8.15 (d) ~134.2
4 ~7.82 (d) ~115.6
5 - ~141.0 (for C-Cl)
7 ~8.80 (s) ~135.1
3a - ~131.2
7a - ~137.6

Data based on the 5-chloro analogue as reported in scientific literature. rsc.org

Mass Spectrometry (MS) in Compound Characterization

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable. It can confirm the molecular formula, C₅H₃BrN₄, by providing a highly accurate mass measurement of the molecular ion. The theoretical monoisotopic mass of this compound is approximately 197.95 g/mol . nih.gov

The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z), which is a definitive signature for a monobrominated compound.

In electrospray ionization (ESI) mass spectrometry, protonated molecules, such as [M+H]⁺, are often observed. For this compound, this would appear at m/z ≈ 198.96. Predicted fragmentation patterns can also aid in structural confirmation, as the molecule can break apart in predictable ways under the energetic conditions of the mass spectrometer.

For derivatives, such as 5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine, the predicted m/z for the [M+H]⁺ adduct is 212.97704. uni.lu This shift in mass confirms the addition of the amine group.

Table 2: Predicted Mass Spectrometry Data for Pyrazolo[3,4-c]pyridazine Derivatives

Compound Adduct Predicted m/z
This compound [M+H]⁺ 197.96614
[M+Na]⁺ 219.94808
5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine [M+H]⁺ 212.97704
[M+Na]⁺ 234.95898

Data sourced from public chemical databases. uni.luuni.lu

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide information about connectivity and molecular formula, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique can unambiguously establish the regiochemistry of substitution, such as the position of the bromine atom on the pyrazolo[3,4-c]pyridazine core.

Although a specific crystal structure for this compound is not widely reported in publicly accessible literature, the methodology for its determination would follow standard procedures. A suitable single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, revealing the positions of individual atoms.

From this data, crucial structural parameters like bond lengths, bond angles, and torsion angles can be determined with high precision. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which are vital for understanding the solid-state properties of the material. For example, in the crystal structure of a related triazolo-pyridazino-indole system, π–π stacking interactions were confirmed by the analysis of the Hirshfeld surface. mdpi.com Such analyses would be equally important for understanding the supramolecular chemistry of this compound.

Table 3: Compound Names Mentioned

Compound Name
This compound
5-chloro-1H-pyrazolo[3,4-c]pyridine
4-[2′-(Oxan-2′′-yl)-2H-pyrazolo[3,4-c]pyridin-5′-yl]morpholine
5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

Computational and Theoretical Chemistry Studies on 5 Bromo 1h Pyrazolo 3,4 C Pyridazine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO/LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. For the pyrazolo[3,4-c]pyridazine scaffold, these calculations help in understanding its stability, reactivity, and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests a molecule is more reactive and less stable. uomphysics.net

For instance, DFT calculations on related pyridazine (B1198779) derivatives have been used to determine their HOMO-LUMO energy levels and other quantum chemical parameters. uomphysics.net In one study on triazolo[4,3-b]pyridazine derivatives, the HOMO was found to be located on the phenoxy ring, oxygen atom, and methylene (B1212753), while the LUMO was localized on the triazole and pyridazine rings, and the chlorine atom. uomphysics.net The calculated energy gaps for these molecules were in the range of 3.252 eV to 3.474 eV, indicating they are relatively soft, unstable, and reactive. uomphysics.net

The molecular electrostatic potential (MEP) is another important descriptor derived from quantum chemical calculations. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.netchemrxiv.org

Table 1: Representative Quantum Chemical Parameters for Related Pyridazine Derivatives

Compound/ScaffoldMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
6-chloro-3-[(4-methylphenoxy)methyl] researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazineDFT/B3LYP/6-31+G(d,p)--3.252 uomphysics.net
6-chloro-3-[(4-fluorophenoxy)methyl] researchgate.netnih.govresearchgate.nettriazolo[4,3-b]pyridazineDFT/B3LYP/6-31+G(d,p)--3.474 uomphysics.net
5-phenyl-6-ethyl-pyridazine-3-thioneDFT/B3LYP/6-31G--- gsconlinepress.com
5-phenyl-6-ethylpridazine-3-oneDFT/B3LYP/6-31G--- gsconlinepress.com

Note: Specific HOMO and LUMO energy values were not provided in the source for all compounds.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a biological target, typically a protein. These methods are instrumental in structure-based drug design.

The pyrazolo[3,4-c]pyridazine scaffold has been identified as a promising inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov A study by Braña et al. developed a molecular model of a lead pyrazolo[3,4-c]pyridazine compound in the ATP binding site of CDK2. nih.govnih.gov The stability of the predicted complex was further evaluated using molecular dynamics simulations. nih.govnih.gov This modeling rationalized the structure-activity relationships (SAR) of synthesized analogs. nih.govnih.gov

More recently, a study on 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine demonstrated through docking simulations that the pyrazolo[3,4-c]pyridazin-3-amine scaffold can bind effectively within the active sites of both EGFR and CDK-2 receptors through various hydrophilic interactions. mdpi.com

For 5-Bromo-1H-pyrazolo[3,4-c]pyridazine, docking studies would be essential to understand how the bromo-substituent influences its interaction with target proteins. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Depending on the topology of the binding site, the bromine atom could either be in a favorable or unfavorable position, thus affecting the binding affinity.

Conformational Analysis and Energetic Profiles of the Pyrazolo[3,4-c]pyridazine Scaffold

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the preferred conformation of a molecule is crucial as it dictates how it will interact with its biological target.

The pyrazolo[3,4-c]pyridazine scaffold is a relatively rigid bicyclic system. However, substituents at various positions can have different preferred orientations, which can be explored using computational methods. For instance, in a study of tetrahydropyrazolo[3,4-c]pyridinones, the conformation of the scaffold and its substituents was key to its activity as a LIMK inhibitor. acs.org

For this compound, the primary conformational flexibility would arise from the tautomerism of the pyrazole (B372694) ring (1H vs. 2H). Computational studies on the related pyrazolo[3,4-b]pyridine system have shown that the 1H-tautomer is significantly more stable. mdpi.com Similar calculations for the pyrazolo[3,4-c]pyridazine scaffold would confirm the predominant tautomeric form, which is essential for accurate molecular modeling and docking studies. The energetic profile of the rotation of any flexible substituents would also be important to consider.

Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of different sites within a molecule and to explore potential reaction pathways. Fukui functions, for example, are derived from DFT calculations and can identify the most electrophilic and nucleophilic sites in a molecule, providing insights into its chemical behavior.

The reactivity of pyrazolo[3,4-c]pyridines has been investigated experimentally, showing that the ring system can undergo electrophilic substitution at the 3-position. mdpi.com Computational studies could provide a theoretical basis for this observed reactivity by analyzing the electron density and Fukui indices at different positions of the ring.

For this compound, a key aspect of its reactivity would be the potential for cross-coupling reactions at the C-Br bond, a common strategy for elaborating heterocyclic scaffolds in medicinal chemistry. Theoretical calculations could help in predicting the feasibility and regioselectivity of such reactions.

Computational Assessment of Drug-like Characteristics and ADME Parameters for Scaffold Design

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify potential liabilities early in the design process. Various computational models are available to predict properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Studies on related pyrazolo-fused heterocycles have successfully employed in silico ADME predictions. For example, a study on pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole derivatives predicted their physicochemical properties, drug-likeness, bioactivity scores, and ADME/toxicity properties. gsconlinepress.com Similarly, ADMET predictions for pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives indicated suitable pharmacokinetic properties for some of the synthesized compounds. nih.govrsc.org A recent study on a pyrazolo[3,4-c]pyridazine derivative also reported good drug-like characteristics based on ADME investigations. mdpi.com

For this compound, computational tools can provide valuable estimates of its drug-like properties. The presence of the bromine atom would increase the molecular weight and lipophilicity (logP), which could impact its solubility and permeability.

Table 2: Representative Predicted ADME Properties for a Related Pyrazolo[3,4-c]pyridazine Derivative

PropertyPredicted Value/ClassificationReference
4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine
Molecular Weight313.36 mdpi.com
logP3.10 mdpi.com
H-bond Donors2 mdpi.com
H-bond Acceptors4 mdpi.com
Drug-likenessGood mdpi.com

These computational predictions are invaluable for guiding the design of new analogs of this compound with improved pharmacokinetic profiles.

Applications of 5 Bromo 1h Pyrazolo 3,4 C Pyridazine As a Versatile Scaffold in Chemical Design

Design of Enzyme Inhibitors and Modulators (e.g., Kinase Inhibitors)

The pyrazolo[3,4-c]pyridazine core is a validated starting point for the development of potent enzyme inhibitors, most notably against protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Research has identified the pyrazolo[3,4-c]pyridazine scaffold as a potent inhibitor of Cyclin-Dependent Kinases (CDKs), particularly CDK1/cyclin B. nih.govacs.org In a high-throughput screening, a lead compound from this class was discovered and subsequently optimized to improve potency and selectivity. nih.govacs.org This has spurred the synthesis of numerous analogues to establish a clear structure-activity relationship (SAR). nih.gov

As a result of these SAR studies, several analogues of the initial hit compound were synthesized and evaluated for their inhibitory activity against CDK1. nih.gov For instance, the monofuryl derivative 1o was identified as one of the most active compounds in the series. nih.gov

The strategic placement of a bromine atom, as in 5-Bromo-1H-pyrazolo[3,4-c]pyridazine, is a deliberate design choice in medicinal chemistry. It serves as a crucial anchor point for diversification. The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig amination), allowing for the systematic introduction of different chemical moieties. This capability is invaluable for probing the binding pocket of a target enzyme and optimizing inhibitor potency and selectivity. Therefore, this compound is not just a potential inhibitor itself, but a key building block for creating extensive libraries of kinase inhibitors for screening and development.

Table 1: Inhibitory Activity of Selected Pyrazolo[3,4-c]pyridazine Analogues against CDK1/cyclin B Data sourced from a study on pyrazolo[3,4-c]pyridazines as CDK inhibitors. nih.gov

Compound IC₅₀ (µM) against CDK1/cyclin B
1a Phenyl Phenyl 6.1
1b 4-Fluorophenyl 4-Fluorophenyl 4.3
1c 4-Methoxyphenyl 4-Methoxyphenyl >50
1d 4-(Trifluoromethyl)phenyl 4-(Trifluoromethyl)phenyl 2.1
1h 2-Thienyl 2-Thienyl 1.8
1n Phenyl H 1.7

| 1o | 2-Furyl | H | 1.0 |

Scaffold for Rational Ligand Design and Receptor Interaction Studies

The pyrazolo[3,4-c]pyridazine scaffold is well-suited for rational drug design, where a deep understanding of the interactions between a ligand and its receptor target guides the development of more effective molecules. Computational techniques are central to this process.

For the pyrazolo[3,4-c]pyridazine series of CDK inhibitors, molecular modeling has been instrumental. nih.govacs.org Researchers have constructed detailed models of the lead compound docked within the ATP binding site of CDK2. nih.gov Using a combination of conformational searches and automated docking algorithms, a plausible binding mode was proposed. nih.gov This model was further refined and validated through molecular dynamics simulations, which assess the stability of the ligand-protein complex over time. nih.gov

These computational studies provide critical insights into the specific molecular interactions that govern binding affinity. They can rationalize experimental SAR data; for example, why certain substitutions increase potency while others diminish it. nih.gov This synergy between computational modeling and experimental synthesis allows for a more directed and efficient drug discovery process. The this compound scaffold, with its defined points for chemical modification, is an ideal platform for such an iterative design cycle, enabling precise structural changes to optimize interactions with target receptors. While not the specific subject of the CDK study, its isomeric core, pyrazolo[3,4-d]pyridazin-7-one, has also been the focus of rational design efforts for developing inhibitors against the Zika virus (ZIKV). researchgate.net

Intermediate in the Synthesis of Diverse Organic Molecules and Architectures

One of the most significant applications of this compound is its role as a versatile synthetic intermediate. rsc.org The presence of multiple nitrogen atoms and a reactive bromine atom on the fused ring system allows for selective chemical modifications at various positions, making it a valuable building block for constructing more complex molecular architectures.

A recently developed synthetic route provides efficient access to 5-halo-1H-pyrazolo[3,4-c]pyridines, including the 5-bromo derivative. rsc.org The synthesis starts from 2-amino-5-bromopyridine, which undergoes a diazotization followed by a cyclization reaction. chemicalbook.com

Once synthesized, this compound can be selectively functionalized at multiple sites. rsc.org The bromine atom at the C5 position is particularly useful for introducing new carbon-carbon and carbon-nitrogen bonds. For example, it readily participates in Buchwald-Hartwig amination reactions to install various amine groups. rsc.org Furthermore, the scaffold can undergo selective metalation at the C7 position, followed by Negishi cross-coupling to introduce aryl or alkyl groups. rsc.org The pyrazole (B372694) nitrogen (N1) can also be selectively alkylated or protected. rsc.org This "vectorial elaboration" allows chemists to systematically build out from the core scaffold in different directions, a powerful strategy for creating libraries of compounds for various applications.

Table 2: Potential Synthetic Transformations of the Pyrazolo[3,4-c]pyridazine Scaffold Based on demonstrated reactivity of the core and its halo-derivatives. rsc.org

Position Type of Reaction Example Reaction Purpose
N1 Alkylation / Protection Reaction with alkyl halides Modulate solubility, metabolic stability
C3 Borylation / Cross-Coupling Suzuki-Miyaura coupling Introduce aryl/heteroaryl groups
C5 Nucleophilic Substitution Buchwald-Hartwig amination Introduce diverse amine functionalities

| C7 | Metalation / Cross-Coupling | Negishi cross-coupling | Introduce aryl/alkyl groups |

Exploration in Advanced Materials Science (e.g., Organic Electronics)

While the primary focus for the pyrazolo[3,4-c]pyridazine scaffold has been in medicinal chemistry, its inherent electronic properties suggest potential for exploration in advanced materials science. Nitrogen-rich heterocyclic compounds are of growing interest in the field of organic electronics due to their electron-deficient nature, which can be useful for creating n-type organic semiconductors. These materials are essential components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The isomeric compound 3-Bromo-1H-pyrazolo[3,4-c]pyridazine is noted as a versatile intermediate for applications in both medicinal chemistry and materials science. This suggests that the pyrazolo-pyridazine core itself possesses characteristics suitable for materials development. The high nitrogen content and planar structure of this compound could facilitate intermolecular π–π stacking, which is crucial for efficient charge transport in organic electronic devices.

The bromine atom provides a convenient site for attaching other functional groups, allowing for the fine-tuning of the molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is a key requirement in the design of new materials for organic electronics. Although specific applications of this compound in this field are not yet extensively documented, its structural features make it a promising candidate for future research and development in advanced materials.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for 5-Bromo-1H-pyrazolo[3,4-c]pyridazine

The synthesis of the pyrazolo[3,4-c]pyridazine core is a critical first step that dictates the feasibility of developing derivatives. Traditional methods are continuously being refined, and novel strategies are being developed to improve efficiency, yield, and sustainability.

Future research is expected to focus on one-pot reactions and flow chemistry to streamline the synthesis, reduce waste, and improve safety. The development of catalytic systems that can promote the cyclization under milder conditions is also a significant area of investigation. For instance, exploring different Lewis acids or transition metal catalysts could lead to more atom-economical and environmentally benign synthetic pathways.

Step Reaction Key Reagents/Conditions Advantage Reference
1Diazotization/Cyclization3-amino-4-cyanopyridine, NaNO₂, Ac₂O, DCEEnhanced scalability, no purification of intermediate needed rsc.org
2DeacetylationNaOMe, MeOHExcellent overall yield rsc.org

Diversification Strategies for Building Complex Chemical Libraries

The true value of the this compound scaffold lies in its potential for diversification. The bromine atom at the C-5 position, along with other reactive sites on the heterocyclic core, allows for the introduction of a wide range of functional groups, leading to the creation of large and structurally diverse chemical libraries for screening. This process is often referred to as vectorial functionalization.

Researchers have demonstrated the selective elaboration of the 5-halo-1H-pyrazolo[3,4-c]pyridine core at multiple positions: rsc.org

N-1 and N-2 Positions: Selective functionalization of the nitrogen atoms in the pyrazole (B372694) ring can be achieved through controlled protection and alkylation reactions. For example, mesylation has been shown to selectively protect the N-1 position. rsc.orgresearchgate.net

C-3 Position: The C-3 position can be functionalized through a tandem borylation and subsequent Suzuki-Miyaura cross-coupling reaction, allowing for the introduction of various aryl or heteroaryl groups. rsc.orgresearchgate.net

C-5 Position: The bromine atom at C-5 is a versatile handle for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, allows for the introduction of diverse amine functionalities at this position. rsc.org

C-7 Position: Selective metallation at the C-7 position using reagents like TMPMgCl·LiCl, followed by quenching with an electrophile or transmetalation for Negishi cross-coupling, provides another vector for diversification. rsc.orgresearchgate.net

These late-stage functionalization strategies are particularly advantageous for fragment-based drug discovery (FBDD), as they allow for the rapid elaboration of a core fragment to optimize binding to a target protein. rsc.orgrsc.org Future efforts will likely focus on expanding the toolbox of reactions compatible with the pyrazolo[3,4-c]pyridazine core and developing orthogonal strategies that allow for the precise and independent modification of each reactive site.

Position Reaction Type Example Reagents Purpose Reference
N-1/N-2Protection/AlkylationMesyl chloride, [Me₃O][BF₄]Selective functionalization rsc.orgresearchgate.net
C-3Borylation/Suzuki-Miyaura CouplingB₂pin₂, Pd catalyst, Aryl boronic acidsIntroduce aryl/heteroaryl groups rsc.orgresearchgate.net
C-5Buchwald-Hartwig AminationPd₂(dba)₃, rac-BINAP, NaOtBu, AminesIntroduce amine diversity rsc.org
C-7Metallation/Electrophilic QuenchTMPMgCl·LiCl, I₂Introduce various electrophiles rsc.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming molecular design and drug discovery. For the pyrazolo[3,4-c]pyridazine scaffold, these computational tools offer powerful new approaches for its exploration and optimization.

ML models, particularly those based on Quantitative Structure-Property Relationship (QSPR) principles, can be developed to predict the physicochemical and biological properties of novel derivatives. For example, ML models have been successfully used to predict the corrosion inhibition efficiency of pyridazine (B1198779) compounds, demonstrating the potential to forecast the performance of new molecules before their synthesis. researchgate.net Such models can significantly reduce the time and cost associated with experimental screening.

Green Chemistry Principles in the Synthesis and Application of Pyrazolo[3,4-c]pyridazine Derivatives

The principles of green chemistry are becoming increasingly important in all areas of chemical synthesis. For pyrazolo[3,4-c]pyridazine derivatives, this involves developing more environmentally benign and sustainable processes.

Key areas of focus for applying green chemistry include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water is a major goal. thieme-connect.com The synthesis of pyrazole derivatives in aqueous media, sometimes facilitated by surfactants like cetyltrimethylammonium bromide (CTAB), has been successfully demonstrated. thieme-connect.com

Energy-Efficient Methods: Microwave-assisted synthesis and grinding (mechanochemistry) are energy-efficient techniques that can significantly reduce reaction times and often eliminate the need for a solvent. nih.gov These methods have been applied to the synthesis of bioactive pyrazole derivatives. nih.gov

Catalysis: The use of reusable, non-toxic catalysts is a cornerstone of green chemistry. Research into heterogeneous catalysts, such as metal nanoparticles, that can be easily separated from the reaction mixture and reused is a promising direction for the synthesis of pyrazolo[3,4-c]pyridazines. researchgate.net

By embracing these principles, the chemical community can ensure that the exploration and application of this compound and its derivatives are conducted in a manner that is not only scientifically advanced but also environmentally responsible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-1H-pyrazolo[3,4-c]pyridazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nitrosation and cyclization reactions. For example, a two-step protocol involves (a) treatment of a pyrazole precursor with NaNO₂ in acetic anhydride (Ac₂O) and dichloroethane (DCE) at 90°C for 20 hours, followed by (b) deprotection using NaOMe in methanol at room temperature . Yield optimization requires strict control of temperature and stoichiometry, as excess nitrosating agents can lead to byproducts. Purity is assessed via HPLC or NMR, with DCE acting as a solvent to minimize side reactions.

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of analogous pyrazolo-pyridazine derivatives . For routine analysis, ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical. The bromine atom induces distinct splitting patterns in NMR (e.g., coupling constants ~3–5 Hz for adjacent protons). Infrared (IR) spectroscopy can confirm functional groups like N-H stretches (~3400 cm⁻¹) .

Q. What are the common reactivity patterns of this compound in substitution reactions?

  • Methodological Answer : The bromine at the 5-position undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under mild conditions (e.g., DMF, 60°C, K₂CO₃ as base). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also feasible but requires optimized ligand systems (e.g., XPhos) due to steric hindrance from the fused pyridazine ring . Reaction progress is monitored via TLC, with quenching in ice-water to isolate products.

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in complex reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to identify electrophilic/nucleophilic sites. For SNAr reactions, the C5 bromine site shows higher electrophilicity (Mulliken charge: +0.32) compared to other positions. Solvent effects (e.g., DMF’s polarity) are incorporated via continuum solvation models (SMD) to refine transition-state energetics .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-pyridazine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). A meta-analysis approach is recommended:

  • Step 1 : Normalize data using published IC₅₀ values against a common reference (e.g., doxorubicin for cytotoxicity).
  • Step 2 : Apply multivariate regression to identify confounding variables (e.g., logP, steric parameters).
  • Step 3 : Validate hypotheses via isogenic cell lines or knock-out models to isolate target interactions .

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or catalysis?

  • Methodological Answer : The pyridazine nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu). A protocol for MOF synthesis involves:

  • Ligand Preparation : React this compound with 2,2'-bipyridine-4,4'-dicarboxylic acid under Sonogashira conditions.
  • Metal Coordination : Mix with Zn(NO₃)₂·6H₂O in DMF at 120°C for 48 hours to form porous frameworks. BET surface area analysis confirms porosity (>800 m²/g) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Key issues include exothermicity during nitrosation and poor solubility in polar solvents. Mitigation strategies:

  • Reactor Design : Use jacketed reactors with controlled cooling (ΔT < 5°C/min) to manage exotherms.
  • Solvent Optimization : Replace DCE with a greener solvent (e.g., cyclopentyl methyl ether) to improve solubility and safety .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation in real time .

Data Presentation

Property Value/Description Reference
Synthetic Yield (Optimal)68–72% (Step a); 85–90% (Step b)
Melting Point152–154°C (DSC)
Calculated logP2.1 ± 0.3 (DFT, SMD/water)
BET Surface Area (MOF)820 m²/g

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.